4-Chloro-3-nitro-5-sulfobenzoic acid
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Overview
Description
4-Chloro-3-nitro-5-sulfobenzoic acid is an organic compound with the molecular formula C7H4ClNO7S. It is a colorless to pale yellow crystalline substance that is soluble in organic solvents such as ethanol and methanol but insoluble in water . This compound is known for its strong acidic properties and is primarily used in organic synthesis reactions as a catalyst .
Preparation Methods
4-Chloro-3-nitro-5-sulfobenzoic acid is typically synthesized through the nitration of 4-chlorobenzoic acid. The process involves the following steps :
Nitration Reaction: 4-Chlorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This results in the nitration of the aromatic ring, producing 4-chloro-3-nitrobenzoic acid.
Sulfonation Reaction: The 4-chloro-3-nitrobenzoic acid is then subjected to sulfonation using concentrated sulfuric acid, leading to the formation of this compound.
Purification: The reaction mixture is extracted and purified through crystallization to obtain the final product.
Industrial production methods follow similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity levels .
Chemical Reactions Analysis
4-Chloro-3-nitro-5-sulfobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonic acid group, using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate . Major products formed from these reactions include 4-amino-3-nitro-5-sulfobenzoic acid and various substituted derivatives .
Scientific Research Applications
4-Chloro-3-nitro-5-sulfobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-5-sulfobenzoic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets such as enzymes and proteins, facilitating the formation or cleavage of chemical bonds. The nitro and sulfonic acid groups play crucial roles in these interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
4-Chloro-3-nitro-5-sulfobenzoic acid can be compared with similar compounds such as:
4-Chloro-3-nitrobenzoic acid: Lacks the sulfonic acid group, making it less acidic and less reactive in certain reactions.
4-Chloro-3-nitro-5-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a sulfonic acid group, which alters its reactivity and applications.
4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid: Has a chlorosulfonyl group, making it more reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of chloro, nitro, and sulfonic acid groups, which confer distinct reactivity and versatility in various chemical and industrial applications .
Properties
IUPAC Name |
4-chloro-3-nitro-5-sulfobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO7S/c8-6-4(9(12)13)1-3(7(10)11)2-5(6)17(14,15)16/h1-2H,(H,10,11)(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAQAYJIAPXFLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703902 |
Source
|
Record name | 4-Chloro-3-nitro-5-sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130262-91-8 |
Source
|
Record name | 4-Chloro-3-nitro-5-sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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